1-Boc-Pyrrolidine vs. N-Boc-Piperidine: Slower Boc Group Rotation Enables Controlled Lithiation at Higher Temperatures
The rotational barrier of the Boc group in 2-lithiated N-Boc heterocycles dictates the temperature window for successful α-functionalization. For 1-Boc-pyrrolidine, the half-life (t₁/₂) for Boc rotation is ∼10 h at −78 °C and ∼3.5 min at −50 °C. In stark contrast, N-Boc-piperidine exhibits a t₁/₂ of only ∼4 s at −78 °C [1]. This 9000-fold difference in rotational half-life at −78 °C translates into a much wider operational temperature range for pyrrolidine, allowing lithiation-trapping at temperatures up to −20 °C while maintaining enantiomeric ratios of ∼90:10 [2].
N-Boc-piperidine: t½ ∼4 s (−78 °C)
| Evidence Dimension | Half-life (t₁/₂) of Boc group rotation in 2-lithiated species |
|---|---|
| Target Compound Data | ∼10 h at −78 °C; ∼3.5 min at −50 °C |
| Comparator Or Baseline | N-Boc-piperidine: ∼4 s at −78 °C |
| Quantified Difference | t₁/₂ (pyrrolidine) / t₁/₂ (piperidine) ≈ 9000 at −78 °C |
| Conditions | In situ IR spectroscopic monitoring and variable-temperature ¹H NMR in THF; lithiation with n-BuLi |
Why This Matters
Procurement of 1-Boc-pyrrolidine is essential when synthetic protocols require lithiation at temperatures above −78 °C for practical scale-up; N-Boc-piperidine cannot be substituted because its rapid Boc rotation leads to racemization and low yields under these conditions.
- [1] Sheikh, N. S.; Leonori, D.; Barker, G.; Firth, J. D.; Campos, K. R.; Meijer, A. J. H. M.; O'Brien, P.; Coldham, I. An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society 2012, 134 (11), 5300–5308. View Source
- [2] Gelardi, G.; Barker, G.; O'Brien, P.; Blakemore, D. C. Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Organic Letters 2013, 15 (21), 5424–5427. View Source
